8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of 8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid consists of an imidazo[1,2-a]pyridine core with a carboxylic acid functional group at position 3. The bromine atom is attached to the imidazole ring. For a visual representation, refer to the structure in the provided link .
Scientific Research Applications
Synthesis and Derivative Formation
8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid and its derivatives have been extensively explored in synthetic organic chemistry, contributing to the development of novel compounds with potential pharmaceutical applications. For instance, the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives through cyclization processes showcases its utility in creating compounds that could be further modified into various amides, showcasing its versatility in drug synthesis and design (Stanovnik et al., 2008). Moreover, the development of a fully automated continuous flow synthesis of imidazo[1,2-a] heterocycles, including carboxylic acids from 2-aminopyridines and bromopyruvic acid, highlights advancements in the efficient and scalable production of these compounds (Herath, Dahl, & Cosford, 2010).
Catalytic and Synthetic Applications
The catalytic applications of compounds derived from this compound have been explored in various reactions, demonstrating their potential as intermediates in organic synthesis. For example, benzimidazolium salts derived from similar structures have shown significant catalytic activity in carbon–carbon bond-forming reactions, indicating their utility in the synthesis of biologically active compounds (Akkoç et al., 2016). This underlines the importance of such compounds in medicinal chemistry, particularly in the development of new therapeutic agents.
Pharmaceutical Research
Compounds based on the this compound framework have been studied for their potential pharmaceutical applications. Research into organometallic complexes with pyrazolo[3,4-b]pyridines, which are structurally related to this compound, has shown promising results as potential anticancer agents. These studies involve the synthesis and characterization of compounds with potential cyclin-dependent kinase (Cdk) inhibitory activity, highlighting the role of these compounds in the development of new cancer treatments (Stepanenko et al., 2011).
Mechanism of Action
Target of Action
It is known that imidazo pyridines, a class of compounds to which this molecule belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives, suggesting a wide range of potential targets .
Mode of Action
A related process involving the decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids has been reported . This process involves the displacement of the carboxylic acid group, leading to the formation of new arylated imidazo[1,2-a]pyridine derivatives .
Biochemical Pathways
Given the structural versatility of imidazo[1,2-a]pyridines, it is plausible that this compound could interact with multiple biochemical pathways .
Result of Action
Compounds in the imidazo[1,2-a]pyridine class have been associated with a variety of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid, factors such as temperature, pH, and the presence of other chemicals could potentially affect its behavior. For instance, it is recommended that this compound be stored at room temperature , suggesting that extreme temperatures might affect its stability.
properties
IUPAC Name |
8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-2-1-3-11-6(8(12)13)4-10-7(5)11/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHXXXOPUINBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1159831-04-5 |
Source
|
Record name | 8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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